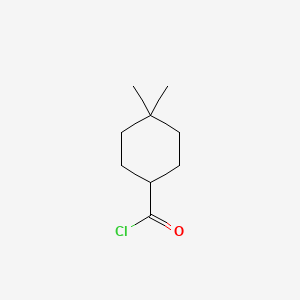
3-(2,4-dichlorophenoxy)propan-1-ol
Overview
Description
3-(2,4-dichlorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of phenoxypropanol, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4-dichlorophenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the epoxide ring of epichlorohydrin, resulting in the formation of (2,4-dichlorophenoxy)propanol.
Industrial Production Methods
In industrial settings, the production of (2,4-dichlorophenoxy)propanol typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of phenoxypropanol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,4-dichlorophenoxy)acetone or (2,4-dichlorophenoxy)acetaldehyde.
Reduction: Formation of phenoxypropanol.
Substitution: Formation of various substituted phenoxypropanol derivatives.
Scientific Research Applications
3-(2,4-dichlorophenoxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (2,4-dichlorophenoxy)propanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or interfering with signal transduction pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar structural features but different functional groups.
(2,4-Dichlorophenoxy)butyric acid: Another herbicide with a longer carbon chain.
(2,4-Dichlorophenoxy)propionic acid: A compound with similar herbicidal properties but different chemical structure.
Uniqueness
3-(2,4-dichlorophenoxy)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60222-57-3 |
|---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2O2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5H2 |
InChI Key |
PQKHFUJBBDCBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[5-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B8766913.png)



![7-Amino-2-phenylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B8766938.png)
![(3aR,5S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B8766943.png)


